
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea, also known as CDU, is a compound that has gained significant attention in the field of scientific research due to its potential use as a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. This channel is responsible for regulating the electrical activity of the heart, and its dysfunction can lead to life-threatening cardiac arrhythmias. CDU has been shown to effectively block hERG currents, making it a promising candidate for the development of new anti-arrhythmic drugs.
Mecanismo De Acción
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea blocks the hERG channel by binding to a specific site on the channel protein. This binding prevents the flow of potassium ions through the channel, which can lead to the prolongation of the action potential and the development of cardiac arrhythmias.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects beyond its inhibition of the hERG channel. Studies have suggested that this compound may also interact with other ion channels, such as the voltage-gated sodium channel, and may have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea has several advantages for use in lab experiments. Its high potency and selectivity for the hERG channel make it an ideal tool for studying the role of this channel in cardiac physiology and pathophysiology. However, this compound also has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on N-cyclooctyl-N'-(2,4-dimethylphenyl)urea. One area of interest is the development of new hERG inhibitors based on the structure of this compound. Researchers are also exploring the potential use of this compound as a tool for studying other ion channels and their roles in disease. Finally, there is a need for further studies on the safety and toxicity of this compound, particularly in vivo, to determine its potential as a therapeutic agent.
Métodos De Síntesis
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea can be synthesized using a multi-step process that involves the reaction of cyclooctylamine with 2,4-dimethylphenyl isocyanate, followed by the addition of a carbonyl group to form the urea bond. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-cyclooctyl-N'-(2,4-dimethylphenyl)urea has been extensively studied for its potential use as a selective hERG inhibitor. In vitro studies have shown that this compound is highly effective at blocking hERG currents, with an IC50 value in the low nanomolar range. This makes it a promising candidate for the development of new anti-arrhythmic drugs that can selectively target the hERG channel.
Propiedades
IUPAC Name |
1-cyclooctyl-3-(2,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-13-10-11-16(14(2)12-13)19-17(20)18-15-8-6-4-3-5-7-9-15/h10-12,15H,3-9H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JROWEYDKXFFMAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825977 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

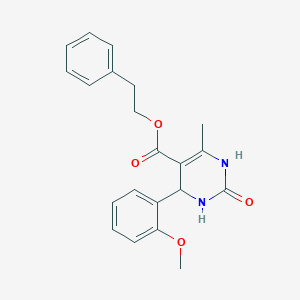
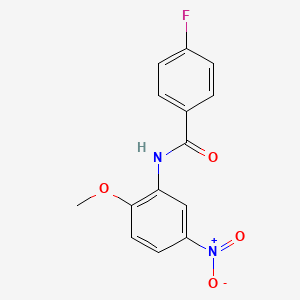


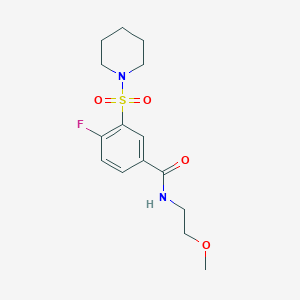
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4994280.png)
![1-methyl-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B4994301.png)

![3-[(4-methoxybenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4994312.png)
![2-(1-{1-[(3E)-3-pentenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4994314.png)
![2-[4-methyl-6-(methylamino)-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B4994332.png)
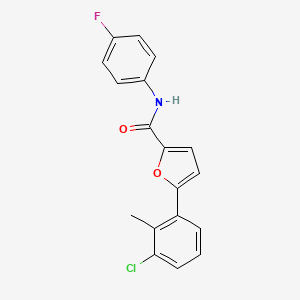
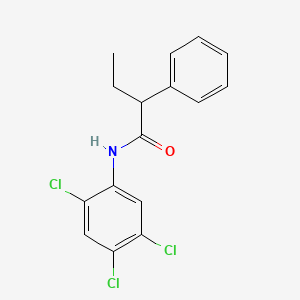
![4-bromo-2-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4994352.png)